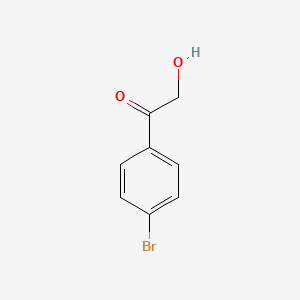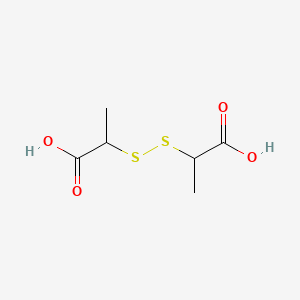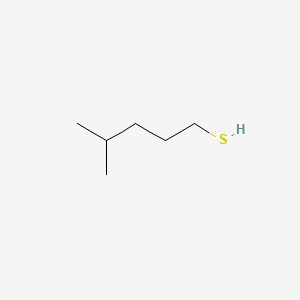
2-(4-溴苯基)-5-甲基-1,3,4-噁二唑
描述
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗菌特性
涉及2-(4-溴苯基)-5-甲基-1,3,4-噁二唑衍生物的一个重要研究领域是它们的抗菌和抗菌应用。研究表明,这些化合物表现出强大的抗菌活性。例如,Gul等人(2017)合成了对各种微生物种类具有活性的衍生物,表明它们作为抗菌剂的潜力(Gul et al., 2017)。同样,Chao Shu-jun(2006)研究了这些衍生物的抗菌活性,特别是对大肠杆菌和链球菌的作用,突出了它们的细菌抑制效果(Chao Shu-jun, 2006)。
杀虫活性
齐等人(2014)对含有1,3,4-噁二唑环的邻氨基苯甲酰胺类似物进行的研究表明,这些化合物具有杀虫活性,特别是对菜青虫的作用。这项研究突出了这类衍生物在农业害虫控制中的潜力(齐等人,2014)。
光学特性和在光电子学中的应用
含有2-(4-溴苯基)-5-甲基-1,3,4-噁二唑的化合物已被研究其光学特性。例如,刘宇等人(2006)研究了这些衍生物的紫外吸收和光致发光特性,这对光电子学应用至关重要(Liu Yu et al., 2006)。
腐蚀抑制
另一个重要应用领域是在腐蚀抑制领域。Kalia等人(2020)研究了噁二唑衍生物作为控制低碳钢溶解的剂,证明了它们在抑制腐蚀方面的有效性(Kalia et al., 2020)。同样,Ammal等人(2018)评估了1,3,4-噁二唑衍生物在硫酸中对低碳钢的抑制能力,强调了它们的物理化学性质和理论研究(Ammal et al., 2018)。
在制药研究中的潜力
2-(4-溴苯基)-5-甲基-1,3,4-噁二唑的衍生物在制药研究中也显示出潜力。Faheem(2018)探讨了1,3,4-噁二唑和吡唑新型衍生物的计算和药理潜力,用于毒性评估、肿瘤抑制和抗炎作用(Faheem, 2018)。
安全和危害
The safety and hazards associated with compounds similar to “2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole” have been documented. For example, 4-Bromophenyl isocyanate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
属性
IUPAC Name |
2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSCYRJMPVYVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337254 | |
| Record name | 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41421-03-8 | |
| Record name | 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)






